molecular formula C15H27O4S2Si- B14273376 4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate CAS No. 137872-00-5

4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate

Cat. No.: B14273376
CAS No.: 137872-00-5
M. Wt: 363.6 g/mol
InChI Key: SMSHFCORNRETOP-UHFFFAOYSA-M
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Description

4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate is a complex organic compound characterized by its unique structure, which includes both methylsulfanyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with methylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(methylsulfanyl)biphenyl: Similar in having methylsulfanyl groups but differs in the overall structure.

    Bis(trimethylsilyl)sulfide: Contains trimethylsilyl groups but lacks the complex structure of the target compound.

    6-Substituted Uracil Derivatives: Share some functional groups but have different core structures.

Uniqueness

4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate is unique due to its combination of methylsulfanyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

137872-00-5

Molecular Formula

C15H27O4S2Si-

Molecular Weight

363.6 g/mol

IUPAC Name

[4,4-bis(methylsulfanyl)-7-oxo-2-(trimethylsilylmethyl)oct-1-en-3-yl] carbonate

InChI

InChI=1S/C15H28O4S2Si/c1-11(10-22(5,6)7)13(19-14(17)18)15(20-3,21-4)9-8-12(2)16/h13H,1,8-10H2,2-7H3,(H,17,18)/p-1

InChI Key

SMSHFCORNRETOP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CCC(C(C(=C)C[Si](C)(C)C)OC(=O)[O-])(SC)SC

Origin of Product

United States

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